molecular formula C8H7Cl3 B1460186 3,5-Dichloro-4-methylbenzyl chloride CAS No. 1806288-53-8

3,5-Dichloro-4-methylbenzyl chloride

Cat. No.: B1460186
CAS No.: 1806288-53-8
M. Wt: 209.5 g/mol
InChI Key: HCJNBLZKNNGVOM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 4.60 (s, 2H, CH₂Cl)
    • δ 2.40 (s, 3H, CH₃)
    • δ 7.35–7.45 (m, 2H, aromatic H).
  • ¹³C NMR (CDCl₃, 100 MHz):
    • δ 45.2 (CH₂Cl), 21.5 (CH₃), 129–135 (aromatic C), 139.8 (C-Cl).

Infrared Spectroscopy (IR)

Key absorptions include:

  • 740 cm⁻¹ (C-Cl stretch)
  • 2960 cm⁻¹ (C-H stretch, CH₃)
  • 1265 cm⁻¹ (C-CH₂Cl bending).

Mass Spectrometry (MS)

  • Molecular ion peak: m/z 209.5 [M⁺]
  • Fragmentation: Loss of Cl⁻ (m/z 174) and CH₂Cl (m/z 153).

Table 2: Spectroscopic Data Summary

Technique Key Signals Assignment
¹H NMR δ 4.60 (s), δ 2.40 (s) CH₂Cl, CH₃
IR 740 cm⁻¹ C-Cl stretch
MS m/z 209.5, 174, 153 Molecular ion, fragments

Crystallographic Studies and Conformational Dynamics

X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

  • a = 7.12 Å, b = 10.34 Å, c = 12.56 Å
  • α = 90°, β = 98.5°, γ = 90°.

The chloromethyl group adopts a gauche conformation relative to the benzene ring, minimizing steric clashes with the 4-methyl group. Intermolecular C-Cl⋯H-C interactions (3.2 Å) stabilize the lattice. Temperature-dependent NMR shows dynamic conformational exchange above −40°C, with an activation energy of 4.2 kcal/mol.

Computational Chemistry Predictions (DFT, Molecular Modeling)

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict:

  • HOMO-LUMO gap: 5.3 eV (electron-deficient aromatic system)
  • Electrostatic potential: High electron density at chlorine atoms (nucleophilic sites).

Table 3: Computational Results

Parameter DFT Value
C-Cl Bond Length 1.74 Å
HOMO Energy −6.8 eV
Dipole Moment 2.45 D
Rotational Barrier (CH₂Cl) 4.8 kcal/mol

Molecular dynamics simulations indicate solvent-dependent conformational preferences:

  • Nonpolar solvents : Gauche conformation dominates (80% population).
  • Polar solvents : Anti conformation favored due to dipole stabilization.

Properties

IUPAC Name

1,3-dichloro-5-(chloromethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJNBLZKNNGVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 4-methylbenzyl derivatives

A common method to prepare 3,5-dichloro-4-methylbenzyl chloride involves selective chlorination of 4-methylbenzyl compounds, often starting from 4-methylbenzoyl chloride or related intermediates. Chlorination is typically performed using chlorine gas in the presence of catalysts such as iron(III) chloride (FeCl3) to facilitate electrophilic aromatic substitution, targeting the 3 and 5 positions for chlorine substitution.

  • Reaction conditions: Controlled temperature and chlorine flow are critical to ensure selective dichlorination without over-chlorination or side reactions.
  • Catalysts: FeCl3 is commonly used to activate chlorine and direct substitution.
  • Outcome: This method yields this compound with good regioselectivity and purity.

One-pot synthesis via lithiation and carboxylation

Another advanced synthetic approach involves the use of 3,5-dichlorohalobenzenes (such as 3,5-dichlorobromobenzene) as starting materials. The process includes:

  • Lithiation of the halobenzene at ultralow temperatures using alkyl lithium reagents (e.g., n-butyllithium).
  • Reaction with carbon dioxide to form the corresponding 3,5-dichloro-4-methylbenzoic acid intermediate.
  • Subsequent methylation in the presence of lithium diisopropylamide (LDA) and methylation reagents under stabilizing conditions (e.g., triphenylboron as a stabilizer).

This method is notable for its one-pot efficiency and high selectivity, minimizing purification steps.

Industrial chlorination and sulfonation routes

Industrial-scale synthesis often employs multi-step chlorination and sulfonation reactions starting from benzoyl chloride derivatives:

  • Step 1: Sulfonation of benzoyl chloride to introduce sulfonic acid groups.
  • Step 2: Catalytic chlorination using reagents like triphosgene and quaternary phosphonium salts to convert sulfonic acid groups to chlorosulfonyl groups.
  • Step 3: Removal of sulfur dioxide by chlorination to yield 3,5-dichlorobenzoyl chloride intermediates, which can be further converted to the benzyl chloride derivative.

This approach is optimized for industrial production with improved yield, reduced reaction temperature, and minimized hazardous by-products compared to traditional methods involving phosphorus pentachloride.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Reaction Conditions Advantages Limitations
Chlorination of 4-methylbenzoyl chloride 4-Methylbenzoyl chloride Chlorine gas, FeCl3 catalyst Controlled temperature, gas flow High regioselectivity, simple setup Requires careful control of chlorination
One-pot lithiation/carboxylation/methylation 3,5-Dichlorobromobenzene n-Butyllithium, CO2, LDA, dimethyl sulfate, triphenylboron Ultralow temperature (-80 to -70 °C) Efficient, one-pot, high purity Requires low temperature and inert atmosphere
Industrial sulfonation-chlorination Benzoyl chloride SO3, triphosgene, quaternary phosphonium salt Multi-step, moderate temperature High yield, environmentally improved Multi-step, requires handling of toxic reagents

Detailed Research Findings and Notes

  • Selective chlorination: The use of FeCl3 catalysis for chlorination of methylbenzoyl derivatives ensures substitution at the 3 and 5 positions, avoiding over-chlorination and side reactions. Industrial processes optimize this with continuous flow reactors to improve yield and purity.

  • One-pot lithiation method: According to recent patent literature, the lithiation of 3,5-dichlorobromobenzene at ultralow temperatures (-80 to -70 °C) followed by carboxylation with CO2 and methylation yields 3,5-dichloro-4-methylbenzoic acid intermediates with high efficiency. The use of stabilizers such as triphenylboron improves reaction stability and selectivity.

  • Industrial sulfonation and chlorination: The multi-step industrial process involving sulfonation of benzoyl chloride, catalytic chlorination with triphosgene, and sulfur dioxide removal chlorination under quaternary phosphonium salt catalysis provides a scalable route with improved safety and environmental profile. This method reduces the formation of hazardous by-products such as phosphorus oxychloride, common in older methods using phosphorus pentachloride.

  • Challenges: Despite improvements, some methods still face challenges such as high reaction temperatures during sulfur dioxide removal chlorination, longer reaction times, and by-product formation like m-chlorobenzoyl chloride and 1,3,5-trichlorobenzene, which require careful purification.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-methylbenzyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 3,5-dichloro-4-methylbenzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution: Products include various substituted benzyl derivatives.

    Oxidation: Products include 3,5-dichloro-4-methylbenzoic acid.

    Reduction: Products include 3,5-dichloro-4-methylbenzyl alcohol.

Scientific Research Applications

Organic Synthesis

3,5-Dichloro-4-methylbenzyl chloride is widely utilized as a reagent in organic synthesis. It facilitates the preparation of various substituted aromatic compounds essential for developing pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution and Friedel-Crafts acylation reactions allows for the introduction of functional groups into aromatic systems.

Pharmaceutical Development

The compound plays a crucial role in synthesizing biologically active molecules. Notable applications include:

  • Preparation of Dichlorobenzamide Derivatives : This compound has been employed to react with arylamine compounds to yield derivatives useful in medicinal chemistry.
  • Synthesis of Lifitegrast Intermediates : It is integral in developing key intermediates for lifitegrast, an ophthalmic drug used to treat dry eye disease.

Agrochemical Production

In agriculture, this compound serves as an intermediate for various pesticides. Its derivatives have been utilized to create herbicides targeting specific plant species while minimizing impacts on non-target organisms.

Case Study 1: Synthesis of Dichlorobenzamide Derivatives

In a study focusing on synthesizing dichlorobenzamide derivatives, researchers reacted this compound with various arylamines in N,N'-dimethylformamide at elevated temperatures. The resulting compounds were characterized using NMR and infrared spectroscopy, confirming their structures through X-ray crystallography. This method yielded high-purity products suitable for further biological testing.

Case Study 2: Industrial Scale Production

An industrial approach to synthesizing intermediates for lifitegrast demonstrated the scalability of reactions involving this compound. The process highlighted improved atom economy by utilizing formaldehyde instead of traditional protecting groups during synthesis, achieving a total yield of 66% with high purity levels.

Research indicates that derivatives synthesized from this compound have shown potential as anti-fibrotic agents. Certain analogs exhibited high potency in inhibiting gene transcription related to fibrosis without causing cytotoxicity up to concentrations of 100 µM.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methylbenzyl chloride involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzyl carbon. In biological systems, the compound can interact with enzymes and proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and CAS Registry Numbers

Key structural analogs identified through similarity analysis (Figure 1) include:

Compound Name CAS Registry Number Similarity Score Key Substituents
3,5-Dichloro-4-methylbenzoic acid 1967-31-3 0.96 -COOH at benzyl position
4-Butoxy-3,5-dichlorobenzoic acid N/A N/A -O(CH2)3CH3 at 4-position
3,5-Dibromo-4-methoxybenzoyl chloride N/A N/A -Br at 3,5; -OCH3 at 4

Notes:

  • The similarity scores (0.94–0.98) for analogs like 1967-31-3 and 2845-85-4 suggest high structural overlap, differing primarily in functional groups (e.g., -COOH vs. -CH2Cl) .
  • 4-Butoxy-3,5-dichlorobenzoic acid (synthesized in ) replaces the methyl group with a butoxy chain, altering hydrophobicity and reactivity .

Physical and Chemical Properties

Melting Points and Reactivity:
Compound Melting Point (°C) Key Reactivity
4-Butoxy-3,5-dichlorobenzoic acid 98–99 Forms acid chlorides for thiocyanate coupling
3,5-Dibromo-4-methoxybenzoyl chloride N/A Reacts with amines to form thiourea derivatives
3,5-Dichloro-4-methylbenzyl chloride Not reported High reactivity in SN2 reactions (e.g., with nucleophiles)

Key Observations :

  • The benzoic acid derivatives (e.g., 4-butoxy analog) exhibit lower reactivity compared to benzyl chloride due to the stability of the carboxylic acid group.
  • Benzyl chloride derivatives are more versatile in nucleophilic substitutions, enabling diverse downstream applications (e.g., agrochemical precursors) .
This compound
  • Primary Use : Intermediate for synthesizing thioureas, sulfonamides, or ethers.
  • Example Protocol: Reacts with sodium thiocyanate to form thiocyanate intermediates, which further couple with amines (e.g., Tenovin-36 synthesis) .
4-Butoxy-3,5-dichlorobenzoic Acid
  • Primary Use : Precursor for herbicidal agents.
  • Example Protocol : Converted to acid chlorides for coupling with amines, yielding bioactive molecules with herbicidal activity .
3,5-Dibromo-4-methoxybenzoyl Chloride
  • Primary Use: Synthesis of anticancer agents (e.g., Tenovin-36), highlighting the role of halogenation in enhancing biological activity .

Functional Group Impact on Bioactivity

  • Chlorine vs. Bromine : Brominated analogs (e.g., 3,5-dibromo derivatives) exhibit stronger electrophilic character, enhancing interactions with biological targets .
  • Methyl vs. Butoxy : The butoxy group in 4-butoxy-3,5-dichlorobenzoic acid increases lipophilicity, improving membrane permeability in agrochemical applications .

Research Findings and Industrial Relevance

  • Agrochemicals : this compound derivatives are pivotal in developing herbicides, as demonstrated by their use in microwave-assisted synthesis of isoxazole-containing compounds .
  • Pharmaceuticals: Structural analogs like Tenovin-36 (derived from 3,5-dibromo-4-methoxybenzoyl chloride) show promise in oncology research due to their thiourea-linked pharmacophores .

Biological Activity

3,5-Dichloro-4-methylbenzyl chloride is an organic compound characterized by its unique structure and potential biological activities. This article delves into its biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula: C8_8H7_7Cl3_3
  • IUPAC Name: this compound
  • Molecular Weight: 221.5 g/mol

The compound features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 4 position. This substitution pattern influences its reactivity and biological properties.

The biological activity of this compound primarily arises from its ability to undergo various chemical reactions:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, facilitating the formation of new compounds that may exhibit different biological activities.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form carboxylic acids or reduced to yield alcohol derivatives. These transformations can alter the compound's interaction with biological targets .

Biological Applications

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at combating infections .

2. Anticancer Potential
Preliminary studies have explored the anticancer activity of derivatives of this compound. For instance, related compounds have shown promising results in inhibiting the proliferation of cancer cell lines, such as pancreatic cancer cells (BxPC-3 and Panc-1), with IC50_{50} values significantly lower than those affecting normal cells . This suggests that structural modifications could enhance its potency as an anticancer agent.

3. Toxicity Studies
The toxicity profile of this compound is crucial for its application in medicine and industry. Studies indicate that while it possesses antimicrobial properties, the safety and toxicity levels need thorough evaluation to ascertain its suitability for therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3,4-Dichlorobenzyl chlorideLacks methyl group; similar chlorinationModerate antimicrobial
4-Methylbenzyl chlorideLacks chlorine substituentsLimited biological activity
Benzyl chlorideParent compound without substituentsMinimal antimicrobial

The presence of both chlorine atoms and a methyl group in this compound enhances its reactivity and potential biological activity compared to these similar compounds.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant inhibition zone compared to controls, supporting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity
In vitro tests on pancreatic cancer cell lines revealed that derivatives of this compound exhibited IC50_{50} values as low as 0.051 µM against BxPC-3 cells, showcasing a high degree of selectivity towards cancerous cells over normal fibroblasts .

Q & A

Q. What are the optimal synthetic routes for 3,5-Dichloro-4-methylbenzyl chloride, and how can reaction conditions be systematically optimized?

Methodological Answer: A validated approach involves sequential chlorination and functional group modification. For example, a related compound, 3,5-dichlorobenzoyl chloride, was synthesized from m-xylene via side-chain chlorination, ring chlorination, hydrolysis, and decarbonylation . Key optimization steps include:

  • Single-factor experiments to assess temperature, catalyst loading, and reaction time.
  • Yield maximization : Optimal conditions achieved 63.03% yield and 99.2% purity when scaled .
ParameterOptimal ValueImpact on Yield/Purity
Chlorination Temp60–70°CPrevents over-chlorination
Catalyst (FeCl₃)5 mol%Balances reactivity and byproducts
Reaction Time6–8 hoursEnsures complete conversion

Reference : Experimental optimization using precursor scoring and relevance heuristics .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Look for benzyl CH₂ protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–7.5 ppm). Chlorine substituents deshield adjacent carbons .
  • IR Spectroscopy : C-Cl stretches (550–850 cm⁻¹) and benzyl C-Cl vibrations (~730 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 209 (Cl isotopes: M+2 pattern) .

Reference : Spectral data from PubChem and NIST Chemistry WebBook .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Inhalation/Contact : Use fume hoods and nitrile gloves. Immediate decontamination with water is required .
  • First Aid : For ingestion, do not induce vomiting; administer activated charcoal (1 g/kg body weight) .
  • Storage : Store in airtight containers away from moisture to prevent hydrolysis to benzyl alcohol .

Reference : Safety protocols aligned with OSHA HazCom 2012 and REACH guidelines .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and stability of this compound under various experimental conditions?

Methodological Answer:

  • Reactivity Prediction : Use PISTACHIO and REAXYS databases to model electrophilic aromatic substitution pathways. Chlorine substituents direct further substitution to the para position .
  • Stability Analysis : DFT calculations (e.g., Gaussian 09) assess bond dissociation energies, particularly for C-Cl bonds susceptible to hydrolysis .

Reference : Predictive tools validated in one-step synthesis strategies .

Q. What mechanistic insights explain the selectivity challenges in the chlorination steps during the synthesis of this compound derivatives?

Methodological Answer:

  • Radical vs. Electrophilic Pathways : Side-chain chlorination (UV/Cl₂) favors radical mechanisms, while ring chlorination (FeCl₃) follows electrophilic substitution. Competing pathways require strict control of Cl₂ gas flow .
  • Steric Effects : The methyl group at position 4 hinders ortho chlorination, favoring 3,5-dichloro substitution .

Reference : Mechanistic studies from single-factor reaction optimizations .

Q. How can X-ray crystallography and SHELXL refinement elucidate the molecular conformation of this compound derivatives?

Methodological Answer:

  • Crystallization : Use slow evaporation in dichloromethane/hexane to grow single crystals.
  • SHELXL Refinement : Apply twin refinement and anisotropic displacement parameters to resolve chlorine/methyl group disorder .
  • Key Metrics : Compare C-Cl bond lengths (1.72–1.78 Å) and dihedral angles between benzyl and aromatic rings .

Reference : SHELXL updates post-2008 enable high-precision refinement for halogenated aromatics .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dichloro-4-methylbenzyl chloride
Reactant of Route 2
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3,5-Dichloro-4-methylbenzyl chloride

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